Home > Products > Screening Compounds P43206 > 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid
4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid - 128201-89-8

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid

Catalog Number: EVT-12569048
CAS Number: 128201-89-8
Molecular Formula: C24H39NO3
Molecular Weight: 389.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid, also known as N-arachidonoyl-γ-aminobutyric acid, is a bioactive compound that plays a significant role in various biological processes. This compound is derived from butanoic acid, a short-chain fatty acid known for its presence in animal fats and plant oils. The structure of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid incorporates an arachidonic acid derivative, which contributes to its biological activity and potential therapeutic applications.

Source

The compound is synthesized from butanoic acid and arachidonic acid derivatives. Arachidonic acid is a polyunsaturated fatty acid that is a precursor to various signaling molecules in the body, including eicosanoids. The integration of these components into the structure of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid suggests its involvement in signaling pathways related to inflammation and neuroprotection.

Classification

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid belongs to the class of amino acids and derivatives. It is specifically classified as an amino fatty acid due to the presence of both amino and fatty acid components in its structure.

Synthesis Analysis

Methods

The synthesis of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid typically involves the following steps:

  1. Formation of Arachidonoyl Chain: The starting material is arachidonic acid, which undergoes specific reactions to form the tetraenoic structure.
  2. Coupling Reaction: The arachidonoyl chain is then coupled with butanoic acid through an amide bond formation. This reaction can be facilitated by coupling reagents such as carbodiimides or by using specific enzymes that catalyze amide bond formation.
  3. Purification: The resulting compound is purified using techniques such as chromatography to ensure the removal of any unreacted starting materials or by-products.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular formula for 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid is C24H39NO3C_{24}H_{39}NO_3. Its structure features a butanoic acid backbone linked to an icosea tetraenoic chain via an amine group.

Data

  • Molecular Weight: 399.58 g/mol
  • IUPAC Name: 4-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino}butanoic acid
  • Structural Representation: The structural representation can be visualized using molecular modeling software or databases like NIST or ChEBI.
Chemical Reactions Analysis

Reactions

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid can participate in various chemical reactions:

  1. Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release butanoic acid and arachidonic acid.
  2. Esterification: It can react with alcohols to form esters.
  3. Amidation: It may undergo further amidation reactions with other amines.

Technical Details

These reactions typically require specific catalysts or conditions (e.g., temperature and pressure) to proceed efficiently. The kinetics of these reactions can be studied using spectroscopic methods.

Mechanism of Action

Process

The mechanism of action for 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid involves its interaction with specific receptors in the body:

  1. Receptor Binding: It binds to GABA receptors (gamma-aminobutyric acid receptors), which are critical for inhibitory neurotransmission in the central nervous system.
  2. Signal Transduction: Upon binding, it activates intracellular signaling pathways that lead to physiological responses such as reduced neuronal excitability and modulation of pain perception.

Data

Research indicates that compounds similar to 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid exhibit neuroprotective properties and may influence inflammatory responses through modulation of eicosanoid signaling pathways.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Oily liquid
  • Odor: Characteristic fatty odor
  • Melting Point: Not readily available but expected to be low due to its fatty nature.

Chemical Properties

  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Stable under normal conditions but sensitive to light and heat.

Relevant data on its reactivity indicate that it may undergo oxidation or reduction under specific conditions.

Applications

Scientific Uses

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid has potential applications in various fields:

  1. Pharmacology: Investigated for its neuroprotective effects and potential use in treating neurological disorders.
  2. Biochemistry: Used as a biochemical probe to study GABA receptor function and related signaling pathways.
  3. Nutraceuticals: Explored for its role in dietary supplements aimed at enhancing cognitive function or reducing inflammation.
Biosynthetic Pathways and Metabolic Regulation

Enzymatic Conjugation Mechanisms of Arachidonic Acid with γ-Aminobutyric Acid

The biosynthesis of 4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid (NAGABA) involves a specialized enzymatic conjugation between arachidonic acid (AA) and γ-aminobutyric acid (GABA). This lipid amide belongs to the broader class of N-acyl amino acids, which are formed through ATP-dependent amide bond formation catalyzed by specialized enzymes. The primary pathway likely involves the action of acyltransferases or peptide synthetases that recognize both the carboxylate group of AA and the primary amine of GABA. Structural analysis indicates that NAGABA contains an arachidonoyl chain (C20:4, ω-6) covalently linked via an amide bond to the gamma-amino group of GABA, resulting in a conjugate with dual functional domains: a hydrophobic eicosanoid tail and a polar neurotransmitter-derived head group [7].

Alternative biosynthetic routes may exist, including the oxidative metabolism of the endocannabinoid anandamide (AEA) by alcohol dehydrogenase and aldehyde dehydrogenase enzymes. This pathway would initially convert the ethanolamine moiety of AEA to GABA via sequential oxidation steps, though direct evidence for this route in NAGABA formation remains limited. Recent studies suggest that circulating enzymes like peptidase M20 domain-containing 1 (PM20D1) may catalyze the bidirectional condensation of fatty acids and amino acids, potentially including the conjugation of AA and GABA. This enzymatic activity operates extracellularly, suggesting that NAGABA biosynthesis may occur not only intracellularly but also in interstitial spaces or systemic circulation [10].

Table 1: Enzymatic Pathways Potentially Involved in NAGABA Biosynthesis

Enzyme ClassProposed MechanismSubcellular LocalizationCofactors
AcyltransferaseDirect ATP-dependent conjugationEndoplasmic reticulumATP, CoA
PM20D1Bidirectional condensation/hydrolysisExtracellular space, circulationNone
Oxidative EnzymesSequential oxidation of AEA derivativesCytosol, mitochondriaNAD⁺
Fatty Acid Amide SynthaseTransacylation from phospholipid precursorsMembrane-associatedPhospholipids

Role of Fatty Acid Amide Hydrolase (FAAH) in NAGABA Catabolism

Fatty Acid Amide Hydrolase (FAAH) serves as the principal catabolic regulator of NAGABA, governing its signaling duration and intensity through hydrolysis of the amide bond. This membrane-bound serine hydrolase enzyme cleaves NAGABA into its component molecules: free arachidonic acid and GABA. FAAH exhibits substrate promiscuity, efficiently hydrolyzing various fatty acid amides including anandamide, oleamide, and N-acyl amino acids like NAGABA. The enzyme's catalytic mechanism involves a unique serine-serine-lysine triad that activates a water molecule for nucleophilic attack on the amide carbonyl carbon [2] [4].

Experimental evidence demonstrates that FAAH inhibition substantially elevates endogenous NAGABA levels. Pharmacological blockade using URB597, a potent and selective FAAH inhibitor, reduces NAGABA hydrolysis both in vitro and in vivo. Genetic studies further support this regulatory relationship, as FAAH knockout mice exhibit significantly elevated brain concentrations of NAGABA compared to wild-type controls. Importantly, the FAAH genetic polymorphism (rs324420, C385A) significantly impacts enzyme function, with the A allele associated with reduced FAAH activity and consequently higher endogenous levels of FAAH substrates like NAGABA. PET imaging studies using the FAAH tracer [¹¹C]CURB have demonstrated reduced FAAH binding in chronic cannabis users, suggesting potential downregulation of this enzyme in certain pathological states, which may indirectly affect NAGABA metabolism [4].

Table 2: FAAH-Dependent Regulation of NAGABA Metabolism

Experimental ConditionEffect on FAAH ActivityNAGABA ConcentrationReference Model
URB597 Treatment>90% inhibition3-5 fold increaseRat brain slices
FAAH KnockoutComplete absence10-15 fold increaseTransgenic mice
FAAH C385A (A allele)~50% reduced activity2-3 fold increaseHuman carriers
Chronic Cannabinoid ExposureReduced binding (14-20%)Not measuredHuman PET studies

Cross-Talk Between Eicosanoid and Neurotransmitter Metabolic Networks

NAGABA represents a unique molecular integrator that bridges eicosanoid and neurotransmitter signaling networks. The arachidonoyl moiety positions NAGABA within eicosanoid metabolism, as free AA liberated through FAAH-mediated hydrolysis serves as precursor for pro-inflammatory mediators including prostaglandins, leukotrienes, and thromboxanes through cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 pathways. Simultaneously, its GABA component links NAGABA to inhibitory neurotransmission, as liberated GABA directly activates GABAA and GABAB receptors. This dual metabolic fate creates a complex signaling node where inflammatory and neural processes intersect [7] [10].

At the receptor level, NAGABA displays functional interactions with key receptors in both signaling domains. While not a direct cannabinoid receptor agonist, NAGABA modulates endocannabinoid tone by competing with anandamide for FAAH-mediated hydrolysis. Evidence suggests potential activity at vanilloid receptors (TRPV1) and orphan GPCRs (GPR18, GPR92), receptors known to recognize structurally similar N-acyl amino acids. The TRPV1 channel, which responds to both endocannabinoids and eicosanoids, represents a particularly plausible target given that structural analogs like N-arachidonoylglycine (NAGly) activate this receptor. These interactions position NAGABA as a potential neuromodulator in brain regions rich in both cannabinoid and vanilloid receptors, such as the periaqueductal gray (PAG) where they regulate glutamatergic transmission and pain processing [2].

Table 3: Metabolic and Signaling Cross-Talk Involving NAGABA

Metabolic PathwayLinked ComponentsBiological ConsequenceInteraction Type
Eicosanoid SynthesisArachidonic acid liberationPrecursor for prostaglandins, leukotrienesSubstrate provision
GABAergic SignalingGABA receptor activationNeural inhibitionDirect receptor modulation
Endocannabinoid ToneCompetition for FAAHAnandamide level regulationMetabolic competition
TRP Channel SignalingPotential TRPV1 activationNociception, synaptic plasticityPutative receptor agonism

The metabolic fate of NAGABA creates a regulatory loop between neural and immune systems. Glutamatergic signaling, particularly in the PAG, modulates stress-induced analgesia through endocannabinoid-dependent mechanisms. FAAH inhibition studies demonstrate enhanced presynaptic inhibition of glutamatergic transmission via CB1 receptors and excitation via TRPV1 channels, suggesting that NAGABA accumulation during FAAH blockade could similarly modulate excitatory neurotransmission. This positions NAGABA as a potential coordinator of neural circuits involved in pain processing and stress responses through simultaneous modulation of eicosanoid and neurotransmitter systems [2].

Properties

CAS Number

128201-89-8

Product Name

4-[(Icosa-5,8,11,14-tetraenoyl)amino]butanoic acid

IUPAC Name

4-(icosa-5,8,11,14-tetraenoylamino)butanoic acid

Molecular Formula

C24H39NO3

Molecular Weight

389.6 g/mol

InChI

InChI=1S/C24H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-20-23(26)25-22-19-21-24(27)28/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-22H2,1H3,(H,25,26)(H,27,28)

InChI Key

JKUDIEXTAYKJNX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.